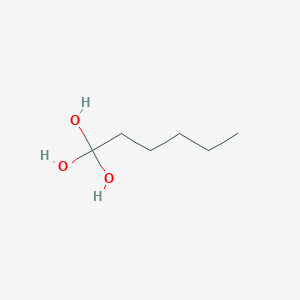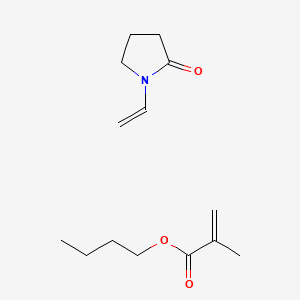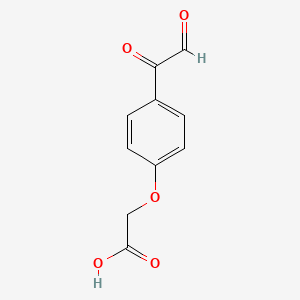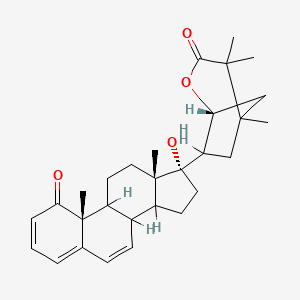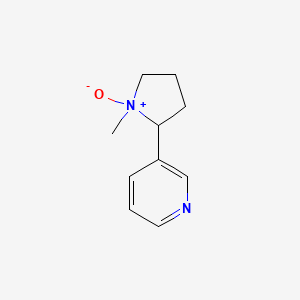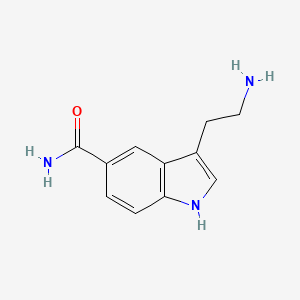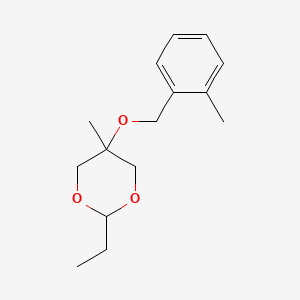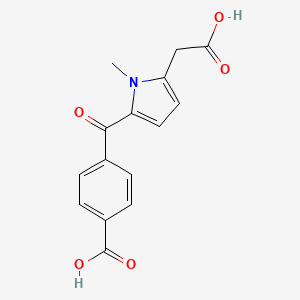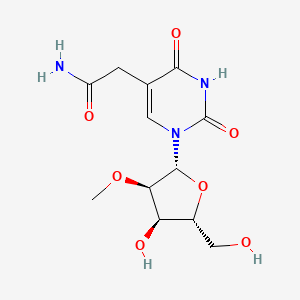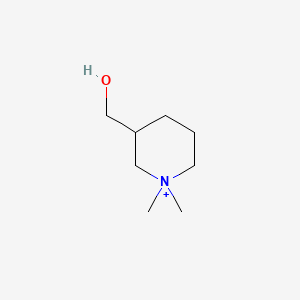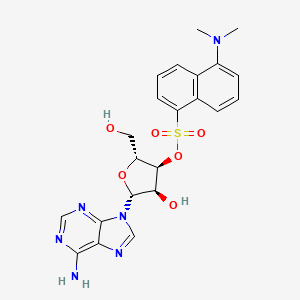
Androst-4-ene-3,17-dione,19-amino-,trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androst-4-ene-3,17-dione,19-amino-,trans- is a synthetic steroidal compound It is structurally related to androstenedione, a naturally occurring weak androgen and intermediate in the biosynthesis of testosterone and estrogens
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Androst-4-ene-3,17-dione,19-amino-,trans- typically involves the modification of androstenedione. One common method includes the introduction of an amino group at the 19th position. This can be achieved through a series of chemical reactions, including oxidation, reduction, and substitution reactions. The reaction conditions often involve the use of specific reagents such as sodium borohydride for reduction and various catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve microbial biotransformation processes. Microorganisms such as Aspergillus and Fusarium species can be employed to convert androstenedione into the desired product through enzymatic reactions. These biotransformation processes are advantageous due to their cost-effectiveness and environmental friendliness .
Analyse Chemischer Reaktionen
Types of Reactions
Androst-4-ene-3,17-dione,19-amino-,trans- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Substitution reactions can introduce new functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-oxo-13,17-secoandrost-4-ene-17,13alpha-lactone, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Androst-4-ene-3,17-dione,19-amino-,trans- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, such as in hormone replacement therapy and the treatment of certain cancers.
Wirkmechanismus
The mechanism of action of Androst-4-ene-3,17-dione,19-amino-,trans- involves its interaction with androgen and estrogen receptors. It acts as a precursor to more potent androgens and estrogens, influencing various physiological processes. The compound can be metabolized into testosterone and estrone, which then exert their effects through binding to their respective receptors and modulating gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androstenedione: A naturally occurring weak androgen and precursor to testosterone and estrogens.
Androstenediol: Another intermediate in the biosynthesis of testosterone and estrogens, with similar but distinct biological activities.
Testosterone: A potent androgen with significant physiological effects.
Estrone: An estrogen involved in the regulation of reproductive and other physiological processes.
Uniqueness
Androst-4-ene-3,17-dione,19-amino-,trans- is unique due to the presence of the amino group at the 19th position, which can alter its biological activity and metabolic pathways compared to its analogs. This modification can potentially enhance its therapeutic applications and provide new avenues for research in steroid chemistry and endocrinology .
Eigenschaften
CAS-Nummer |
87994-68-1 |
|---|---|
Molekularformel |
C19H27NO2 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
(8R,9S,10S,13S,14S)-10-(aminomethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H27NO2/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16H,2-9,11,20H2,1H3/t14-,15-,16-,18-,19+/m0/s1 |
InChI-Schlüssel |
WNNJNJHARHJMJK-BGJMDTOESA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CN |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CN |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CN |
Synonyme |
19-AADO 19-amino-4-androstene-3,17-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


